Glycosylation Yield and Stereoselectivity: 89% Yield with Exclusive β-Selectivity
When employed as a glycosyl acceptor, methyl 2,3‑O‑isopropylidene‑α‑L‑rhamnopyranoside delivered an 89% isolated yield of the β‑linked disaccharide with complete β‑selectivity (α/β ratio = β only). In the same study, a less reactive acceptor, methyl 2,3,6‑tri‑O‑benzyl‑α‑D‑glucopyranoside, gave only a 67% yield with a reduced α/β ratio of 1:4.9 under identical conditions [1].
| Evidence Dimension | Glycosylation yield and stereoselectivity |
|---|---|
| Target Compound Data | 89% yield, β‑only selectivity |
| Comparator Or Baseline | Methyl 2,3,6‑tri‑O‑benzyl‑α‑D‑glucopyranoside: 67% yield, α/β = 1:4.9 |
| Quantified Difference | +22% absolute yield; complete β‑selectivity vs. 4.9:1 ratio |
| Conditions | Coupling with 4‑O‑6‑S‑α‑cyanobenzylidene‑protected 6‑thiorhamnopyranosyl thioglycoside donor, 1‑benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride activation |
Why This Matters
Higher yield and exclusive β‑selectivity reduce purification burden and ensure reproducible stereochemical outcomes in oligosaccharide assembly, directly impacting procurement decisions for complex glycan synthesis.
- [1] Crich D, et al. Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides. Journal of Organic Chemistry, 2009, 74(2), 773-781. Table 1, entry 1. View Source
